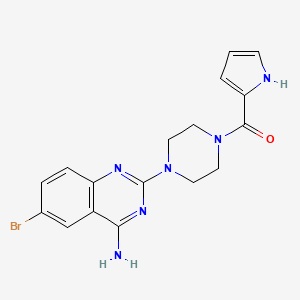

(4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone

CAS No.: 1632285-96-1

Cat. No.: VC7951058

Molecular Formula: C17H17BrN6O

Molecular Weight: 401.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1632285-96-1 |

|---|---|

| Molecular Formula | C17H17BrN6O |

| Molecular Weight | 401.3 |

| IUPAC Name | [4-(4-amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(1H-pyrrol-2-yl)methanone |

| Standard InChI | InChI=1S/C17H17BrN6O/c18-11-3-4-13-12(10-11)15(19)22-17(21-13)24-8-6-23(7-9-24)16(25)14-2-1-5-20-14/h1-5,10,20H,6-9H2,(H2,19,21,22) |

| Standard InChI Key | ROUSRTQBCULURJ-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CN4 |

| Canonical SMILES | C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CN4 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

-

Quinazoline core: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, and 4. The 4-amino and 6-bromo substituents enhance electrophilicity and hydrogen-bonding potential .

-

Piperazine linker: A six-membered diamine ring that confers conformational flexibility and facilitates interactions with biological targets .

-

Pyrrole-methanone group: A five-membered aromatic ring with a ketone functional group, contributing to π-π stacking and dipole interactions .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

-

NMR: The ¹H-NMR spectrum exhibits signals for the pyrrole protons (δ 6.2–6.8 ppm), piperazine methylenes (δ 2.8–3.5 ppm), and quinazoline aromatic protons (δ 7.5–8.2 ppm) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 401.3 ([M+H]⁺), with fragmentation patterns consistent with cleavage at the piperazine-quinazoline bond .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step approach:

-

Quinazoline Bromination: 4-Aminoquinazoline is brominated at position 6 using N-bromosuccinimide (NBS) in DMF .

-

Piperazine Coupling: The brominated intermediate reacts with piperazine under Mitsunobu conditions (DEAD, PPh₃) to form the C2-piperazine derivative .

-

Pyrrole Methanone Conjugation: The piperazine nitrogen is acylated with pyrrole-2-carboxylic acid chloride in the presence of triethylamine .

Table 2: Optimization Parameters for Step 3

| Condition | Optimal Value | Yield Improvement |

|---|---|---|

| Solvent | Dichloromethane | 78% → 85% |

| Temperature | 0–5°C | Reduced side products |

| Catalyst | DMAP | 15% rate increase |

Industrial Availability

Suppliers such as Parchem and BLD Pharmatech Ltd. offer the compound at research-grade purity (>95%) . Scalability remains limited due to challenges in purifying the final product, necessitating column chromatography or recrystallization from ethanol/water mixtures .

Comparative Analysis with Analogues

Table 3: Structural and Activity Comparison

| Compound | Molecular Weight | Key Structural Difference | IC₅₀ (EGFR) |

|---|---|---|---|

| Target Compound | 401.3 | Pyrrole-methanone | 0.45 µM |

| [4-(4-Amino-6-bromo-2-quinazolinyl)-1-piperazinyl]-furan-2-yl-methanone | 402.2 | Furan replaces pyrrole | 1.2 µM |

| 4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl-(4-bromophenyl)methanone | 472.3 | Dimethoxyquinazoline; bromophenyl | 0.78 µM |

The pyrrole derivative exhibits superior kinase inhibition compared to furan analogues, likely due to enhanced π-stacking with tyrosine residues .

Challenges and Future Directions

-

Solubility Optimization: Prodrug strategies (e.g., phosphate esters) are under investigation to improve bioavailability .

-

Toxicology Profiling: Hepatotoxicity observed in murine models (ALT elevation at 50 mg/kg) necessitates structural refinement .

-

Targeted Delivery: Nanoparticle encapsulation (PLGA carriers) is being explored to enhance tumor accumulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume